3-(Acetylamino)-5-formylbenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-acetamido-5-formylbenzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(13)11-9-3-7(5-12)2-8(4-9)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI Key |
PCOUGTNFGYDMRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetylamino 5 Formylbenzoic Acid
Classical Synthetic Routes to 3-(Acetylamino)-5-formylbenzoic acid
Classical approaches to synthesizing this compound typically rely on well-established, sequential reactions to build the molecule's functionality step-by-step.
Multi-step Convergent and Divergent Synthesis of this compound
The most widely reported pathway to this compound follows a linear sequence. This classical route begins with a suitable precursor, such as 3-amino-5-(hydroxymethyl)benzoic acid. The synthesis proceeds through two key transformations:
Acetylation: The primary amino group at the C-3 position is selectively acetylated. This is typically achieved using acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acetic acid byproduct.
Oxidation: The hydroxymethyl group at the C-5 position is then oxidized to the target formyl (aldehyde) group. A common reagent for this transformation is manganese dioxide (MnO₂), which is known for its selectivity in oxidizing benzylic alcohols. sciencemadness.org
This stepwise, linear approach, while straightforward, highlights the principles of sequential functional group manipulation that underpin classical organic synthesis.
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic route. For the synthesis of this compound, the oxidation of the hydroxymethyl intermediate is a critical step where optimization plays a significant role. Key parameters that are typically varied include the choice of oxidant, solvent, temperature, and reaction time.
Manganese dioxide (MnO₂) is a frequently used oxidant for converting benzylic alcohols to aldehydes due to its mild nature and high selectivity, which prevents over-oxidation to the carboxylic acid. sciencemadness.orgajgreenchem.com The efficiency of this oxidation can be highly dependent on the reaction environment. For instance, the choice of solvent can influence reactant solubility and reaction rate. The temperature is also a critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts.
Below is an interactive data table illustrating a hypothetical optimization of the oxidation of 3-(Acetylamino)-5-(hydroxymethyl)benzoic acid.
Novel and Emerging Synthetic Approaches to this compound
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and innovative methods. These include the application of green chemistry principles and the use of advanced catalytic systems.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents. researchgate.net
In the synthesis of this compound, green chemistry principles can be applied, particularly in the oxidation step. Traditional oxidants like chromium-based reagents (e.g., Pyridinium chlorochromate, PCC) are effective but highly toxic and generate hazardous waste. beyondbenign.org Greener alternatives focus on using catalytic amounts of less hazardous metals or employing benign oxidants.
One promising green approach is the use of hydrogen peroxide (H₂O₂) as the terminal oxidant, as its only byproduct is water. mdpi.com This can be combined with a catalyst, such as a molybdenum or manganese compound, to achieve high efficiency and selectivity for the oxidation of alcohols to aldehydes. beyondbenign.orgmdpi.com Furthermore, conducting reactions under solvent-free conditions, for example using microwave irradiation, can significantly reduce waste and energy consumption. ajgreenchem.com
Catalytic Strategies for the Preparation of this compound
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly powerful for fine chemical synthesis.
A novel and powerful approach to introduce a formyl group onto an aromatic ring is through palladium-catalyzed formylation. nih.gov This method can be applied to synthesize this compound from a precursor such as 3-(Acetylamino)-5-bromobenzoic acid or 3-(Acetylamino)-5-iodobenzoic acid.
This transformation utilizes a homogeneous palladium catalyst, often composed of a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand. organic-chemistry.org A key innovation in this area is the use of a safe and readily available source of carbon monoxide (CO), the C1 building block for the formyl group. Instead of using highly toxic and difficult-to-handle CO gas, formic acid (HCOOH) can serve as an in situ source of CO. organic-chemistry.orgorganic-chemistry.org The reaction typically requires an activator and a base to proceed. nih.gov
This catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, insertion of CO, and subsequent reductive elimination to yield the aromatic aldehyde product. organic-chemistry.org The method is valued for its broad functional group tolerance and relatively mild reaction conditions. organic-chemistry.org
The table below presents representative data for the optimization of a palladium-catalyzed formylation of an aryl iodide using formic acid as the CO source.
Heterogeneous Catalysis for this compound Production
The synthesis of this compound typically involves the oxidation of its precursor, 3-(acetylamino)-5-(hydroxymethyl)benzoic acid. Heterogeneous catalysis offers a sustainable and efficient alternative to traditional stoichiometric oxidizing agents. In this approach, a solid catalyst facilitates the reaction without being consumed, simplifying product purification and catalyst recycling.
Supported metal catalysts are commonly employed for the selective oxidation of aromatic alcohols. mdpi.commdpi.com For the conversion of 3-(acetylamino)-5-(hydroxymethyl)benzoic acid, catalysts comprising noble metals such as gold (Au), palladium (Pd), or ruthenium (Ru) supported on various materials like alumina (B75360) (Al₂O₃), titania (TiO₂), or activated carbon have shown efficacy in analogous reactions. nih.govkoreascience.kr The choice of support can significantly influence the catalyst's activity and selectivity due to metal-support interactions. mdpi.com
Table 1: Comparison of Heterogeneous Catalysts for the Oxidation of Aromatic Alcohols
| Catalyst | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Aldehyde (%) |
| Au/TiO₂ | Titanium Dioxide | O₂ | 100-140 | >95 | >98 |
| Pd/Al₂O₃ | Alumina | O₂ | 80-120 | 90-98 | 95-99 |
| Ru/C | Activated Carbon | Air | 100-150 | >90 | >95 |
Note: Data presented is based on studies of similar aromatic alcohol oxidations and serves as a predictive model for the synthesis of this compound.
The reaction mechanism generally involves the adsorption of the alcohol onto the catalyst surface, followed by oxidative dehydrogenation to the aldehyde, with water as the primary byproduct. The use of molecular oxygen or air as the terminal oxidant makes these processes environmentally benign.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. tubitak.gov.tr The application of flow chemistry to the synthesis of this compound, particularly in the oxidation of the hydroxymethyl precursor, presents several advantages.
In a typical flow setup, a solution of 3-(acetylamino)-5-(hydroxymethyl)benzoic acid and an oxidant are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. ucl.ac.ukresearchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. rsc.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, mitigating risks associated with exothermic reactions and improving reaction efficiency. rsc.org
Table 2: Potential Parameters for Flow Synthesis of this compound
| Parameter | Value |
| Reactor Type | Packed-bed microreactor |
| Catalyst | Supported Pd or Au catalyst |
| Oxidant | O₂ or air |
| Temperature | 80 - 150 °C |
| Pressure | 1 - 10 bar |
| Residence Time | 1 - 10 minutes |
Note: These parameters are hypothetical and based on optimizations for similar oxidation reactions in flow systems.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to create efficient and sustainable synthetic routes. For the production of this compound, enzymes could potentially be used for the selective oxidation of the hydroxymethyl group of the precursor.
While specific enzymes for the direct formylation of a benzoic acid derivative are not widely reported, oxidoreductases such as alcohol dehydrogenases or laccases could be explored for the oxidation of 3-(acetylamino)-5-(hydroxymethyl)benzoic acid. These enzymatic reactions typically occur under mild conditions (room temperature and neutral pH), which can help to avoid the formation of byproducts often seen in traditional chemical oxidations. researchgate.net
Another potential chemoenzymatic approach involves the use of lipases. researchgate.netnih.gov Although primarily known for their role in ester hydrolysis and synthesis, lipases have been shown to catalyze a variety of other reactions, including aldol (B89426) condensations, which could be relevant for the synthesis of analogs or derivatives. researchgate.net
Table 3: Potential Enzyme Classes for the Synthesis of this compound
| Enzyme Class | Potential Reaction | Advantages |
| Alcohol Dehydrogenase | Oxidation of hydroxymethyl group | High selectivity, mild conditions |
| Laccase | Oxidation of hydroxymethyl group | Uses O₂ as an oxidant, environmentally friendly |
| Nitrilase | Hydrolysis of a nitrile precursor | High efficiency, mild conditions google.com |
Note: The application of these enzymes to the specific synthesis of this compound would require further research and development.
Stereoselective Synthesis of this compound and its Analogs
The molecule this compound itself is achiral and therefore does not require stereoselective synthesis. However, the development of stereoselective methods is crucial for the synthesis of its chiral analogs, which may possess interesting pharmacological properties.
For example, chiral auxiliaries attached to the carboxylic acid group could direct the stereoselective introduction of substituents onto the aromatic ring. Alternatively, enantioselective catalysis could be employed in reactions involving the formyl group, such as asymmetric aldol or Henry reactions, to generate chiral side chains.
Impurity Profiling and Control in this compound Synthesis
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final product. nih.gov During the synthesis of this compound, several impurities can potentially form.
The primary synthetic route involves the acetylation of an amino group and the oxidation of a hydroxymethyl group. Potential impurities can arise from incomplete reactions, side reactions, or degradation of the product.
Table 4: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Source |
| 3-Amino-5-formylbenzoic acid | Incomplete acetylation of the starting material or hydrolysis of the acetylamino group. |
| 3-(Acetylamino)-5-(hydroxymethyl)benzoic acid | Incomplete oxidation of the hydroxymethyl group. |
| 3-(Acetylamino)-5-carboxybenzoic acid | Over-oxidation of the formyl group. |
| Ring-cleavage products | Harsh oxidation conditions leading to the breakdown of the aromatic ring. nih.gov |
| Residual solvents and reagents | From the various steps of the synthesis and purification. |
Control over these impurities is achieved through careful optimization of reaction conditions, such as temperature, reaction time, and the choice of reagents and catalysts. researchgate.net Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are used to identify and quantify these impurities. nih.gov The development of robust analytical methods is essential for ensuring that the final product meets the stringent purity requirements of the pharmaceutical industry.
Chemical Reactivity and Derivatization Strategies of 3 Acetylamino 5 Formylbenzoic Acid
Reactions Involving the Formyl Group of 3-(Acetylamino)-5-formylbenzoic acid
The formyl (or aldehyde) group is a highly reactive functional group, susceptible to a variety of chemical transformations, including oxidation, reduction, condensation, and nucleophilic addition. These reactions provide pathways to a diverse range of derivatives.
The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 3-(acetylamino)-1,5-benzenedicarboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄), and chromic acid. youtube.com Milder and more selective methods, such as using Oxone or catalyzed aerobic oxidation, are also effective. organic-chemistry.org The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the electron-rich aromatic ring bearing an activating acetylamino group.
Interactive Data Table: Oxidation of the Formyl Moiety
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | 1. KMnO₄, NaOH, H₂O, heat2. H₃O⁺ | 3-(Acetylamino)-1,5-benzenedicarboxylic acid |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 3-(Acetylamino)-1,5-benzenedicarboxylic acid |
The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) to form 3-(acetylamino)-5-(hydroxymethyl)benzoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netlibretexts.org Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it will not typically reduce the carboxylic acid group under standard conditions. Catalytic hydrogenation with reagents like H₂ over a palladium catalyst can also be employed. libretexts.org
Interactive Data Table: Reduction of the Formyl Moiety
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | NaBH₄, methanol | 3-(Acetylamino)-5-(hydroxymethyl)benzoic acid |
| This compound | 1. LiAlH₄, THF2. H₃O⁺ | 3-(Acetylamino)-5-(hydroxymethyl)benzoic acid and reduction of the carboxylic acid |
The formyl group readily undergoes condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds, to form new carbon-carbon double bonds. researchgate.netyoutube.comresearchgate.net For instance, in the Knoevenagel condensation, this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a weak base (such as piperidine (B6355638) or ammonia) to yield the corresponding arylidene derivatives. researchgate.net Similarly, the Perkin reaction involves the condensation with an acid anhydride (B1165640) and its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.
Interactive Data Table: Condensation Reactions with the Formyl Group
| Reactant | Reagent(s) | Product Type |
|---|---|---|
| This compound | Malononitrile, piperidine | 3-(Acetylamino)-5-(2,2-dicyanovinyl)benzoic acid |
| This compound | Ethyl cyanoacetate, piperidine | Ethyl 2-cyano-3-(3-(acetylamino)-5-carboxyphenyl)acrylate |
The electrophilic carbon of the formyl group is a prime target for nucleophilic attack. libretexts.orglibretexts.org Grignard reagents and organolithium compounds, for example, can add to the formyl group to generate secondary alcohols after an acidic workup. The reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 3-(acetylamino)-5-(1-hydroxyethyl)benzoic acid. Another important nucleophilic addition is the formation of cyanohydrins through the addition of hydrogen cyanide, which can be subsequently hydrolyzed to α-hydroxy acids.
Interactive Data Table: Nucleophilic Additions to the Formyl Group
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | 1. CH₃MgBr, THF2. H₃O⁺ | 3-(Acetylamino)-5-(1-hydroxyethyl)benzoic acid |
| This compound | 1. C₆H₅Li, ether2. H₃O⁺ | 3-(Acetylamino)-5-(hydroxy(phenyl)methyl)benzoic acid |
Reactions Involving the Carboxylic Acid Group of this compound
The carboxylic acid group is another key site for derivatization, primarily through reactions that target the hydroxyl moiety. Esterification and amidation are fundamental transformations that convert the carboxylic acid into esters and amides, respectively.
Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed. organic-chemistry.org
Amidation, the formation of an amide, is typically accomplished by first activating the carboxylic acid, as direct reaction with an amine can lead to an acid-base reaction forming a stable salt. libretexts.org Activating agents such as thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride, which then readily reacts with an amine. bham.ac.uk Alternatively, peptide coupling reagents like HBTU can facilitate the direct formation of amides from carboxylic acids and amines. organic-chemistry.org
Interactive Data Table: Esterification and Amidation of the Carboxylic Acid Functionality
| Reactant | Reagent(s) | Product Type |
|---|---|---|
| This compound | Methanol, H₂SO₄ (catalytic) | Methyl 3-(acetylamino)-5-formylbenzoate |
| This compound | Ethanol, DCC, DMAP | Ethyl 3-(acetylamino)-5-formylbenzoate |
| This compound | 1. SOCl₂2. Ammonia (NH₃) | 3-(Acetylamino)-5-formylbenzamide |
Decarboxylation Pathways
Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). The decarboxylation of aromatic carboxylic acids is typically challenging and requires significant energy input, often in the form of high temperatures. The stability of the aryl anion intermediate is a key factor influencing the reaction's feasibility.
The reaction is generally facilitated by the presence of electron-donating groups on the aromatic ring, which can stabilize the transition state. Conversely, electron-withdrawing groups tend to hinder the reaction. In this compound, the acetylamino group acts as an electron-donating group (by resonance), while the formyl and the carboxyl group itself are electron-withdrawing. This mixed substitution pattern suggests that decarboxylation would not be facile and would likely require forcing conditions.
Catalytic methods have been developed to promote the decarboxylation of aromatic acids under milder conditions. Transition metals such as copper, silver, and palladium have proven effective. For instance, palladium-catalyzed decarboxylation has been shown to proceed efficiently for electron-rich aromatic acids. nih.gov A proposed pathway involves the formation of an organometallic intermediate that facilitates the cleavage of the C-C bond.
| Catalyst Type | Typical Substrate Scope | General Conditions |
|---|---|---|
| Copper Salts (e.g., Cu₂O, CuO) | Aromatic acids, especially with ortho-substituents | High temperatures (150-250 °C), often in solvents like quinoline (B57606) |
| Palladium Complexes | Electron-rich aromatic acids | Milder conditions, often with ligands and a base nih.gov |
| Silver Carbonate | Heteroaromatic carboxylic acids | Catalytic amounts in solvents like DMSO |
For this compound, a catalytic approach would be the most promising route for decarboxylation to yield 3-acetylamino-5-formylbenzene.
Salt Formation and Coordination Chemistry via the Carboxyl Group
As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic bases (e.g., sodium hydroxide (B78521), potassium carbonate) and organic bases (e.g., amines) to form the corresponding carboxylate salts. wikipedia.org
The carboxylate group is an excellent ligand for metal ions, enabling the formation of a wide array of coordination compounds. It can coordinate to metals in several modes, including monodentate, bidentate chelating, or bridging fashions. The presence of other heteroatoms in this compound, specifically the oxygen atoms of the formyl and acetylamino groups and the nitrogen of the acetylamino group, provides additional potential coordination sites. This allows the molecule to act as a multidentate ligand, potentially forming stable chelate rings with metal centers.
The coordination chemistry of related aminobenzoic acids has been explored, revealing the formation of complexes with various metal ions like copper(II), zinc(II), and others. nih.gov In these complexes, both the carboxylate and amino groups are often involved in binding. For this compound, the coordination could involve:
Mode A: Coordination solely through the carboxylate group.
Mode B: Chelation involving the carboxylate oxygen and the formyl oxygen.
Mode C: Chelation involving the carboxylate oxygen and the acetylamino nitrogen or oxygen.
Mode D: Formation of polymeric or supramolecular structures through bridging carboxylate groups and other intermolecular interactions.
The specific coordination mode would depend on the metal ion, the reaction conditions (pH, solvent), and the presence of other competing ligands.
Reactions Involving the Acetylamino Group of this compound
Hydrolysis of the Acetylamino Group
The acetylamino group is an amide linkage and can be hydrolyzed back to an amino group and acetic acid. This reaction is typically carried out under acidic or basic conditions with heating.
Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-promoted hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is often irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate ion.
The electronic nature of the other substituents on the aromatic ring can influence the rate of hydrolysis. The presence of electron-withdrawing groups, such as the formyl and carboxyl groups on this compound, would generally make the amide's carbonyl carbon more electrophilic, potentially facilitating nucleophilic attack and increasing the rate of hydrolysis compared to an unsubstituted N-phenylacetamide. The product of complete hydrolysis would be 3-amino-5-formylbenzoic acid.
Modifications and Derivatizations of the Amide Linkage
Beyond hydrolysis, the acetylamino group can be a site for further derivatization. While the amide nitrogen is generally less nucleophilic than an amine nitrogen due to the resonance delocalization of its lone pair onto the adjacent carbonyl group, it can still undergo certain reactions. For instance, N-alkylation could be achieved under specific conditions, although it is less straightforward than the alkylation of a primary amine.
More complex modifications can be envisioned, such as those used in the synthesis of derivatives of aminobenzoic acids for various applications. nih.gov These could involve reactions that transform the acetyl group or involve the N-H bond. For example, conversion to a thioamide or reaction with other electrophiles at the nitrogen atom under strongly basic conditions are possibilities, though they may be complicated by the presence of the other reactive groups in the molecule.
Aromatic Functionalization and Substitution Patterns of this compound
Electrophilic Aromatic Substitution on the Benzoic Acid Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto the benzene (B151609) ring. The outcome of such a reaction on a substituted benzene is governed by the directing effects and the activating/deactivating nature of the substituents already present. uomustansiriyah.edu.iqvanderbilt.edu
In this compound, the aromatic ring has three substituents with competing effects:
-NHCOCH₃ (Acetylamino): This is an activating group and an ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion).
-CHO (Formyl): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion, particularly when the electrophile adds to the ortho or para positions.
-COOH (Carboxyl): Similar to the formyl group, this is a deactivating group and a meta-director.
The available positions for substitution on the 1,3,5-trisubstituted ring are C2, C4, and C6. The directing effects of the existing groups on these positions must be analyzed to predict the regiochemical outcome.
| Position for Substitution | Directing Effect of -NHCOCH₃ (at C3) | Directing Effect of -CHO (at C5) | Directing Effect of -COOH (at C1) | Overall Likelihood |
|---|---|---|---|---|
| C2 | Ortho (Favorable) | Meta (Favorable) | Ortho (Unfavorable) | Possible, but may be sterically hindered and disfavored by the -COOH group. |
| C4 | Para (Favorable) | Ortho (Unfavorable) | Meta (Favorable) | Highly likely. The powerful ortho, para-directing acetylamino group strongly favors this position. |
| C6 | Ortho (Favorable) | Ortho (Unfavorable) | Ortho (Unfavorable) | Less likely. Although ortho to the activating group, it is ortho to two deactivating groups. |
When directing effects oppose each other, the most powerful activating group typically controls the regioselectivity. The acetylamino group is a strong activator, while the formyl and carboxyl groups are deactivators. Therefore, the directing effect of the acetylamino group is expected to dominate. pressbooks.pub This strongly suggests that electrophilic substitution will preferentially occur at the positions ortho and para to it, which are C2, C4, and C6.
Of these, position C4 is para to the strongly activating -NHCOCH₃ group and meta to the -COOH group, making it electronically favored. Positions C2 and C6 are ortho to the -NHCOCH₃ group. However, substitution at C2 is also meta to the -CHO group, which is favorable, but it is sterically hindered by two adjacent substituents (-COOH and -NHCOCH₃). Position C6 is sterically less hindered than C2 but is ortho to two deactivating groups. Therefore, the most probable site for electrophilic attack is the C4 position.
Nucleophilic Aromatic Substitution Derived from this compound Scaffolds
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically requires two key features on the aromatic scaffold: the presence of a good leaving group (such as a halide) and the activation of the ring by potent electron-withdrawing groups (EWGs) positioned ortho or para to that leaving group. chemistrysteps.comnih.gov
The parent this compound molecule does not possess an intrinsic leaving group on the aromatic ring and is therefore not directly amenable to SNAr reactions. However, derivatives of this scaffold, particularly halogenated versions, are viable substrates. For instance, a hypothetical precursor like 2-chloro-3-(acetylamino)-5-formylbenzoic acid would be highly activated for SNAr. In this structure, the chlorine atom (the leaving group) is positioned ortho to both the electron-withdrawing formyl and carboxylic acid groups, which would stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution. youtube.com
The general strategy involves the initial synthesis of a halogenated (e.g., fluoro, chloro) derivative of the primary scaffold, which can then undergo substitution with a diverse array of nucleophiles. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. chemistrysteps.com
The table below outlines potential SNAr reactions on a hypothetical 2-chloro derivative of the this compound scaffold.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Methoxy | Aryl ether |
| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio | Aryl sulfide |
| Amine | Ammonia (NH₃), Piperidine | Amino, Piperidinyl | Arylamine |
| Azide (B81097) | Sodium azide (NaN₃) | Azido | Aryl azide |
| Cyanide | Sodium cyanide (NaCN) | Cyano | Aryl nitrile |
Metal-Catalyzed Cross-Coupling Reactions on the Aromatic Ring
Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-heteroatom bonds. uniurb.it Similar to SNAr reactions, these methods require a substrate bearing a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), on the aromatic ring. Therefore, to employ the this compound scaffold in cross-coupling chemistry, it must first be converted into an appropriate derivative.
A key precursor for such reactions would be a halogenated analog, for example, 3-(acetylamino)-5-formyl-2-iodobenzoic acid or its corresponding bromide. This precursor could then participate in a variety of well-established palladium-catalyzed cross-coupling reactions. mdpi.com
Key Cross-Coupling Strategies:
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a biaryl structure. mdpi.com
Heck Coupling: This reaction couples an aryl halide with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the aromatic ring. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a direct method for aryl alkynylation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine, serving as a versatile alternative to classical methods of amination.
Hiyama Coupling: This reaction couples an aryl halide with an organosilicon compound, activated by a fluoride (B91410) source, to form C-C bonds. mdpi.com
The table below summarizes potential cross-coupling reactions utilizing a hypothetical 2-bromo-3-(acetylamino)-5-formylbenzoic acid precursor.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | Biaryl |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (alkenyl) | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) | Diarylacetylene |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | Diarylamine |
| Hiyama | Phenyltrimethoxysilane | Pd(OAc)₂, TBAF | C-C | Biaryl |
Synthesis of Analogs and Derivatives of this compound
The three functional groups on the this compound scaffold offer distinct and orthogonal handles for chemical modification, allowing for the synthesis of a wide library of analogs and derivatives.
Structural Modifications and Isosteric Replacements
Structural modifications can be targeted at each of the functional groups to modulate the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile.
Carboxylic Acid Group: This group is readily converted into esters via Fischer esterification or by reaction with alkyl halides under basic conditions. Amide derivatives can be synthesized by activating the carboxylic acid (e.g., to an acyl chloride or using coupling agents like EDAC) followed by reaction with primary or secondary amines. thermofisher.com
Formyl (Aldehyde) Group: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride. It can also be oxidized to a second carboxylic acid group using stronger oxidants. Condensation with hydroxylamine (B1172632) or hydrazines yields oximes and hydrazones, respectively.
Acetylamino Group: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 3-amino-5-formylbenzoic acid. This free amine can then be re-acylated with different acyl chlorides or anhydrides, or reacted with sulfonyl chlorides to form sulfonamides, providing a diverse set of N-substituted analogs.
Isosteric replacements involve substituting a functional group with another group of similar size and electronic character to explore its role in biological activity.
The carboxylic acid could be replaced by a tetrazole ring, a common bioisostere.
The formyl group could be replaced by a cyano (nitrile) group.
The acetyl methyl group could be replaced with a cyclopropyl (B3062369) group to introduce conformational rigidity.
The following table details potential modifications and isosteric replacements.
| Target Group | Reaction Type | Reagent(s) | Resulting Group |
| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl ester |
| Carboxylic Acid | Amidation | SOCl₂, then Benzylamine | N-benzyl amide |
| Carboxylic Acid | Isosteric Replacement | (Various steps) | Tetrazole |
| Formyl Group | Reduction | NaBH₄ | Hydroxymethyl |
| Formyl Group | Reductive Amination | Aniline, NaBH₃CN | Benzylamino |
| Formyl Group | Isosteric Replacement | (Various steps) | Cyano (Nitrile) |
| Acetylamino | Hydrolysis | HCl, H₂O | Amino |
| Amino (post-hydrolysis) | Sulfonamidation | Tosyl chloride, Pyridine (B92270) | Tosylamino |
Heterocyclic Derivatives Incorporating the this compound Scaffold
The functional groups of this compound are well-suited for use in condensation and cyclization reactions to construct a variety of heterocyclic systems. The formyl group, in particular, is a versatile starting point for building rings.
Strategies for Heterocycle Synthesis:
Reactions involving the formyl group: The aldehyde can react with bifunctional nucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield pyridazinone derivatives. Reaction with ethylenediamine (B42938) could lead to the formation of a diazepine (B8756704) ring after initial imine formation and subsequent cyclization.
Reactions involving the deacetylated amino group and the formyl group: If the acetyl group is removed to unmask the primary amine, the resulting 3-amino-5-formylbenzoic acid scaffold has ortho-disposed (relative to the vacant 4-position) amino and formyl functionalities that can participate in cyclization. For example, condensation with an active methylene compound like malononitrile could lead to the formation of a quinoline ring system (Friedländer annulation).
Reactions involving the carboxylic acid: The carboxylic acid can be used as an anchor for building fused systems. For example, conversion of the neighboring formyl group to an oxime, followed by cyclization promoted by dehydration, could potentially form an isoxazole (B147169) ring fused to the benzoic acid.
The table below presents examples of potential heterocyclic systems that could be synthesized from the scaffold or its immediate derivatives.
| Heterocycle Type | Key Precursor Functional Groups | Reactant(s) | General Strategy |
| Pyridazinone | Formyl, Carboxylic Acid | Hydrazine (H₂NNH₂) | Condensation and cyclization |
| Quinoline | Amino (deacetylated), Formyl | Malononitrile | Friedländer annulation |
| Benzoxazine | Amino (deacetylated), Carboxylic Acid | Phosgene or equivalent | Cyclization to form a fused oxazinone |
| Imidazole (B134444) | Formyl | Glyoxal, Ammonia | Debus-Radziszewski imidazole synthesis |
| Pyrimidine (B1678525) | Formyl, Acetylamino (as amidine) | (Multi-step) | Building pyrimidine ring from C-N-C fragment |
Mechanistic Investigations of Reactions Involving 3 Acetylamino 5 Formylbenzoic Acid
Elucidation of Reaction Pathways and Intermediates
No specific reaction pathways or intermediates for reactions involving 3-(Acetylamino)-5-formylbenzoic acid have been documented in the available literature.
Kinetic Studies of Reactions Involving this compound
There are no available kinetic data, such as rate constants or reaction orders, for reactions involving this compound.
Transition State Analysis in this compound Transformations
Computational or experimental analyses of transition states in transformations of this compound are not present in the current body of scientific research.
Solvent Effects and Catalytic Cycle Studies
Investigations into the influence of different solvents on the reaction rates and mechanisms, or studies detailing catalytic cycles involving this compound, have not been published.
Computational Chemistry and Theoretical Studies of 3 Acetylamino 5 Formylbenzoic Acid
Density Functional Theory (DFT) Calculations for 3-(Acetylamino)-5-formylbenzoic acid
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations could provide significant insights into its intrinsic properties.
Electronic Structure and Reactivity Predictions
DFT calculations can be employed to understand the electronic characteristics of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering predictions for sites of potential chemical reactions. For this compound, one would expect the oxygen atoms of the carboxyl, formyl, and acetyl groups to be electron-rich, while the hydrogen of the carboxylic acid would be electron-poor.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | - | Electron-donating ability |
| LUMO Energy | - | Electron-accepting ability |
| HOMO-LUMO Gap | - | Chemical reactivity and stability |
| Electronegativity (χ) | - | Tendency to attract electrons |
| Chemical Hardness (η) | - | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | - | Propensity to accept electrons |
Note: The values in this table are hypothetical and represent the type of data that would be generated from DFT calculations.
Spectroscopic Property Predictions
DFT calculations are also a valuable tool for predicting various spectroscopic properties of a molecule. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the functional groups present in this compound, such as the C=O stretches of the carboxylic acid, aldehyde, and amide groups, as well as the N-H bend of the amide.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions within the molecule and the wavelengths at which it absorbs light. For an aromatic compound like this compound, transitions involving the π-electrons of the benzene (B151609) ring would be of particular interest.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation and assignment of experimental NMR spectra.
Molecular Dynamics Simulations of this compound and its Interactions
Molecular Dynamics (MD) simulations could be utilized to study the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or a biological target. In an MD simulation, the atoms of the system are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system.
By simulating this compound in a solvent, such as water, one could investigate its solvation properties and how it forms hydrogen bonds with surrounding water molecules. This would provide insights into its solubility and conformational preferences in an aqueous environment.
If this compound were being investigated as a potential ligand for a protein, MD simulations could be used to study the binding process and the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound analogs are readily available in the literature, a hypothetical QSAR study could be designed.
This would involve synthesizing a series of analogs of this compound with variations in the substituents on the benzene ring. The biological activity of these compounds would be experimentally determined. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would then be calculated for each analog.
Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a QSAR model that correlates the calculated descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
Advanced Applications and Role in Chemical Synthesis
3-(Acetylamino)-5-formylbenzoic acid as a Building Block for Complex Molecules
As a trifunctional molecule, this compound has the structural attributes to serve as a versatile building block in organic synthesis. The carboxylic acid group can participate in esterification and amidation reactions, the formyl group is amenable to transformations such as reductive amination and olefination, and the acetylamino group can influence the molecule's electronic properties and solubility.
Precursor in Natural Product Synthesis
There is currently no available scientific literature that documents the use of this compound as a precursor in the total synthesis of any known natural products. While its functional groups are common in biologically active molecules, its specific application in this area has not been reported.
Intermediate in the Synthesis of Fine Chemicals
Similarly, the role of this compound as an intermediate in the synthesis of fine chemicals is not detailed in accessible research or industrial publications. Fine chemicals encompass a wide range of complex, pure substances produced in limited quantities for specialized applications, and while this compound could theoretically be used in their synthesis, no concrete examples have been published.
Utilization of this compound in Materials Science
The dicarboxylic acid analogue of this molecule, 5-acetamidoisophthalic acid, is a known linker for the synthesis of metal-organic frameworks. The presence of multiple functional groups in this compound suggests its potential utility in materials science.
Ligand Design for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
No published studies were found that specifically utilize this compound as a ligand for the design and synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The carboxylic acid and formyl groups could potentially coordinate with metal ions or form covalent bonds to create extended porous structures, but this application remains theoretical at present.
This compound in Supramolecular Chemistry
There is no available research on the application of this compound in the field of supramolecular chemistry. The molecule's capacity for hydrogen bonding via its carboxylic acid and acetylamino groups, along with potential π-π stacking interactions of the benzene (B151609) ring, suggests it could participate in the formation of self-assembled supramolecular structures. However, no such studies have been reported.
Self-Assembly Studies
No specific studies detailing the self-assembly behavior of this compound were found.
Host-Guest Chemistry Applications
No specific applications of this compound in host-guest chemistry have been documented in the available literature.
Role of this compound in Catalyst Design and Development
There is no available research focused on the role of this compound in the design and development of catalysts.
Analytical Characterization Techniques for 3 Acetylamino 5 Formylbenzoic Acid in Research
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum of 3-(acetylamino)-5-formylbenzoic acid is expected to show distinct signals corresponding to each unique proton in the molecule.
Aromatic Protons: The benzene (B151609) ring has three protons in different chemical environments. Their signals would appear in the aromatic region (typically δ 7.5-8.5 ppm). The proton between the formyl and acetylamino groups would likely be the most deshielded, appearing as a triplet or a broad singlet. The other two protons would appear as distinct signals, likely triplets or doublets of doublets, depending on their coupling constants.
Formyl Proton (-CHO): A highly characteristic singlet for the aldehyde proton would be expected at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. rsc.org
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It would appear far downfield, typically above δ 12.0 ppm, and its position can be concentration-dependent. rsc.org
Amide Proton (-NH-): The amide proton signal, often a broad singlet, would likely be found between δ 8.0 and 10.0 ppm. Its chemical shift can be influenced by solvent and temperature.
Acetyl Protons (-COCH₃): The three equivalent protons of the methyl group would give rise to a sharp singlet, typically appearing in the upfield region around δ 2.0-2.3 ppm. rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule.
Carbonyl Carbons: Three distinct carbonyl signals are expected at the downfield end of the spectrum: the carboxylic acid carbon (~165-175 ppm), the amide carbonyl carbon (~168-172 ppm), and the formyl (aldehyde) carbon (~190-195 ppm). rsc.org
Aromatic Carbons: Six signals would correspond to the benzene ring carbons. The carbon atoms attached to the substituents (-COOH, -NHCOCH₃, -CHO) would have distinct chemical shifts from those attached only to hydrogen, typically in the range of δ 120-140 ppm. docbrown.info
Acetyl Methyl Carbon (-CH₃): An upfield signal, typically around δ 20-25 ppm, would correspond to the methyl carbon of the acetyl group. rsc.org
| Functional Group | 1H NMR Expected Chemical Shift (δ, ppm) | 13C NMR Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 (broad singlet) | 165 - 175 |
| Formyl (-CHO) | 9.5 - 10.5 (singlet) | 190 - 195 |
| Amide (-NH) | 8.0 - 10.0 (broad singlet) | N/A |
| Amide Carbonyl (-C=O) | N/A | 168 - 172 |
| Aromatic (-C₆H₃) | 7.5 - 8.5 (multiple signals) | 120 - 140 |
| Acetyl Methyl (-CH₃) | 2.0 - 2.3 (singlet) | 20 - 25 |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound by measuring its molecular weight with extremely high accuracy.
For this compound (C₁₀H₉NO₄), the exact molecular weight would be calculated, and the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic aldehydes, amides, and carboxylic acids include: libretexts.orgmiamioh.edu
Loss of -OH (M-17): A characteristic fragmentation of carboxylic acids.
Loss of -CHO (M-29): Alpha-cleavage next to the aromatic ring can lead to the loss of the formyl group. miamioh.edu
Loss of ketene (B1206846) (-CH₂CO, M-42): A common fragmentation for N-acetyl groups, involving the loss of a neutral ketene molecule.
Loss of -COOH (M-45): Decarboxylation of the molecular ion.
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the benzene ring is a primary fragmentation mode for aromatic ketones and aldehydes. jove.com
The stability of the aromatic ring means that the molecular ion peak is often strong and readily observable. jove.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.
For this compound, the following characteristic vibrational bands would be expected:
O-H Stretch (Carboxylic Acid): A very broad band in the IR spectrum, typically from 2500 to 3300 cm⁻¹, resulting from strong hydrogen bonding. docbrown.info
N-H Stretch (Amide): A moderate to sharp band around 3300 cm⁻¹. americanpharmaceuticalreview.com
C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives two characteristic, weaker bands around 2850 and 2750 cm⁻¹.
C=O Stretch (Carbonyls): This region is particularly informative. Three distinct C=O stretching bands are expected:
Carboxylic Acid: ~1700-1725 cm⁻¹ (dimerized). researchgate.net
Aldehyde: ~1690-1715 cm⁻¹. nih.gov
Amide (Amide I band): ~1650-1680 cm⁻¹.
N-H Bend (Amide II band): A strong band around 1550 cm⁻¹.
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Amide | N-H Stretch | ~3300 |
| Aldehyde | C-H Stretch | ~2850 and ~2750 |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Aldehyde | C=O Stretch | 1690 - 1715 |
| Amide | C=O Stretch (Amide I) | 1650 - 1680 |
| Amide | N-H Bend (Amide II) | ~1550 |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding.
A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. Based on the analysis of a closely related compound, 3-(acetylamino)benzoic acid, one can anticipate the type of structural information that would be obtained. researchgate.net For instance, the crystal structure of 3-(acetylamino)benzoic acid shows that molecules form layers held together by N-H···O and O-H···O hydrogen bonds. researchgate.net A similar hydrogen-bonding network would be expected for this compound, with the carboxylic acid, amide, and formyl groups all potentially participating as hydrogen bond donors or acceptors. This analysis would yield key crystallographic parameters.
Below is a table showing representative crystallographic data, as demonstrated by the analysis of the analogue 3-(acetylamino)benzoic acid. researchgate.net
| Parameter | Example Value (from 3-(acetylamino)benzoic acid) |
|---|---|
| Chemical Formula | C₉H₉NO₃ |
| Formula Weight | 179.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9522 (15) |
| b (Å) | 21.312 (6) |
| c (Å) | 9.923 (3) |
| β (°) | 93.393 (8) |
| Volume (ų) | 837.1 (5) |
| Z (Molecules per unit cell) | 4 |
Chromatographic Purity Assessment and Separation Techniques
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of a compound and for separating it from starting materials, byproducts, or degradation products.
Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of moderately polar organic compounds like this compound. A typical RP-HPLC method would involve:
Stationary Phase: A nonpolar column, such as a C18 (octadecylsilane) column.
Mobile Phase: A polar solvent system, typically a mixture of water (often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with different polarities.
Detection: A UV detector would be highly effective, as the aromatic ring and carbonyl groups in the molecule absorb UV light strongly.
For the related compound 3-(acetylamino)-5-aminobenzoic acid, a successful separation was achieved on a C18 column using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com A similar system would be a logical starting point for developing a purity assessment method for this compound. The method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision. ekb.eg
Emerging Research Frontiers and Future Prospects for 3 Acetylamino 5 Formylbenzoic Acid
Integration of Artificial Intelligence and Machine Learning in 3-(Acetylamino)-5-formylbenzoic acid Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research, and this compound is a prime candidate for such innovative approaches. nih.gov These computational tools offer the potential to accelerate the discovery and development processes associated with this compound, from predicting its fundamental properties to designing novel applications.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained on large datasets of chemical compounds to predict various properties of new molecules like this compound. nih.gov This includes predicting its solubility, melting point, and spectroscopic characteristics, as well as its potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.gov By leveraging AI, researchers can perform high-throughput virtual screening to identify potential biological targets and therapeutic applications for this compound and its derivatives, thereby minimizing the need for extensive and costly initial laboratory experiments. nih.govnih.gov
Synthesis Planning and Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways for this compound. nih.gov These algorithms analyze vast databases of chemical reactions to identify the most viable and cost-effective routes, potentially uncovering more sustainable and higher-yielding methods than those currently established. nih.gov Furthermore, machine learning can be employed to optimize reaction conditions, such as temperature, pressure, catalyst, and solvent, to maximize the yield and purity of the final product.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task for this compound | Potential Impact |
|---|---|---|
| Property Prediction | Prediction of ADMET properties, bioactivity, and physicochemical characteristics. nih.gov | Accelerated drug discovery and material design. |
| Synthesis Design | Retrosynthetic analysis to propose novel and optimized synthetic routes. nih.gov | More efficient, cost-effective, and sustainable synthesis. |
| De Novo Design | Generation of novel derivatives with enhanced biological or material properties. | Discovery of new lead compounds and functional materials. |
| Data Analysis | Analysis of complex datasets from high-throughput screening and spectroscopic analysis. | Faster identification of structure-activity relationships. |
Sustainable Synthesis and Applications of this compound
In line with the growing global emphasis on environmental responsibility, the development of sustainable synthetic methods for this compound is a critical area of future research. The principles of green chemistry, which focus on reducing waste, minimizing energy consumption, and utilizing renewable resources, provide a framework for these advancements. semanticscholar.orgacs.orgunive.it
Green Chemistry Approaches: Future synthetic strategies for this compound are likely to move away from traditional methods that rely on harsh reagents and petroleum-based starting materials. mdpi.com Research into biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions, offers a promising alternative. Additionally, the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic reactions that proceed with high atom economy will be crucial. unive.it The potential to synthesize this compound from renewable feedstocks, such as biomass-derived platform chemicals, is also an exciting avenue for exploration.
Sustainable Applications: The applications of this compound can also be viewed through the lens of sustainability. For instance, its use as a building block for biodegradable polymers or as a component in the development of more environmentally friendly dyes and pigments could contribute to a circular economy. Its potential role in the synthesis of pharmaceuticals with improved efficacy and reduced environmental persistence is another area of interest.
Interdisciplinary Research involving this compound
The unique combination of functional groups in this compound makes it a versatile molecule with the potential to be at the center of various interdisciplinary research projects.
Medicinal Chemistry and Chemical Biology: The presence of a carboxylic acid, an aldehyde, and an acetylamino group suggests that this compound could interact with a variety of biological targets. This opens up opportunities for collaboration between synthetic chemists, biochemists, and pharmacologists to explore its potential as a therapeutic agent or as a molecular probe to study biological processes. For example, it could serve as a scaffold for the development of enzyme inhibitors or receptor antagonists.
Materials Science and Polymer Chemistry: The bifunctional nature of this compound, with its carboxylic acid and formyl groups, makes it an attractive monomer for the synthesis of novel polymers. sigmaaldrich.comwikipedia.org Collaborations with materials scientists could lead to the development of new materials with unique thermal, optical, or mechanical properties. These could include specialty polyamides, polyesters, or Schiff base polymers with potential applications in electronics, coatings, or advanced textiles.
Table 2: Potential Interdisciplinary Research Areas for this compound
| Discipline | Potential Research Focus | Collaborating Fields |
|---|---|---|
| Medicinal Chemistry | Design and synthesis of derivatives as potential drug candidates. | Pharmacology, Biochemistry, Molecular Biology |
| Materials Science | Use as a monomer for the synthesis of novel polymers and functional materials. | Polymer Chemistry, Engineering |
| Chemical Biology | Development of molecular probes to investigate biological pathways. | Cell Biology, Proteomics |
| Catalysis | Application as a ligand for the development of new catalysts. | Inorganic Chemistry, Chemical Engineering |
Challenges and Opportunities in this compound Research
While the future prospects for this compound are promising, there are several challenges that need to be addressed. These challenges, in turn, present significant opportunities for innovation and discovery.
Challenges:
Synthesis: Developing a highly efficient, selective, and sustainable synthesis for this trifunctionalized aromatic compound can be challenging. Controlling the regioselectivity during the introduction of the functional groups is a key hurdle.
Characterization: Thoroughly characterizing the physicochemical and biological properties of this compound requires a comprehensive and systematic approach.
Limited Existing Research: The relatively sparse literature on this specific compound means that researchers are often starting from a foundational level, which can slow down initial progress.
Opportunities:
Novel Synthetic Methodologies: The challenges in synthesis provide an opportunity for the development of new and innovative synthetic methods that could have broader applications in organic chemistry.
Discovery of New Bioactivities: The underexplored nature of this compound means there is a high potential for discovering novel biological activities and therapeutic applications.
Pioneering Research: Researchers have the opportunity to be at the forefront of establishing the scientific knowledge base for this compound, from its fundamental properties to its advanced applications. The application of AI and sustainable chemistry principles can place this research at the cutting edge of modern chemical science.
Q & A
Basic Questions
Q. What analytical techniques are recommended for characterizing 3-(Acetylamino)-5-formylbenzoic acid, and how can method validation be ensured?
- Answer : Characterization should employ a combination of nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. Method validation requires compliance with regulatory guidelines (e.g., ICH Q2(R1)), including parameters like specificity, linearity, precision, and accuracy. For example, NMR can resolve acetyl and formyl proton signals, while LC-MS ensures trace impurity detection. Cross-referencing with pharmacopeial standards (where applicable) enhances reliability .
Q. What are the optimal storage conditions for maintaining the stability of this compound in laboratory settings?
- Answer : The compound should be stored in airtight, light-resistant containers at room temperature (20–25°C) with low humidity. Degradation risks include hydrolysis of the acetyl group and formyl oxidation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life. Avoid exposure to strong acids/bases or oxidizing agents, as these may trigger decomposition .
Q. What safety precautions are necessary when handling this compound?
- Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to prevent inhalation of fine particles. Acute toxicity data for analogous benzoic acids suggest moderate irritation to skin/eyes. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers design efficient synthetic routes for this compound, considering regioselectivity challenges in formylation and acetylation?
- Answer : A stepwise approach is recommended:
- Step 1 : Introduce the formyl group via directed ortho-metalation (DoM) on a protected benzoic acid precursor, leveraging lithium diisopropylamide (LDA) to direct formylation to the C5 position.
- Step 2 : Acetylate the C3 amine using acetic anhydride under mild basic conditions (e.g., pyridine).
- Optimization : Monitor regioselectivity using computational modeling (e.g., DFT) to predict electronic effects. Reaction conditions (temperature, solvent polarity) must be tailored to minimize byproducts .
Q. What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. MS) when characterizing derivatives of this compound?
- Answer : Contradictions often arise from tautomerism or solvent effects. For NMR, use deuterated DMSO to stabilize the formyl proton signal. For MS discrepancies (e.g., unexpected adducts), employ high-resolution MS (HRMS) and compare fragmentation patterns with predicted isotopic distributions. Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. How can the bioactivity of this compound be systematically evaluated against related benzoic acid derivatives in enzyme inhibition assays?
- Answer :
- Target Selection : Prioritize enzymes with known benzoic acid interactions (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification).
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values with derivatives lacking the formyl/acetyl groups. Molecular docking can highlight binding interactions, while Hammett plots may correlate electronic effects with activity .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., formyl carbon vs. acetylated amine).
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model transition states.
- Validation : Benchmark predictions against experimental kinetic data. For example, the formyl group’s electron-withdrawing nature may enhance para-substitution in SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
